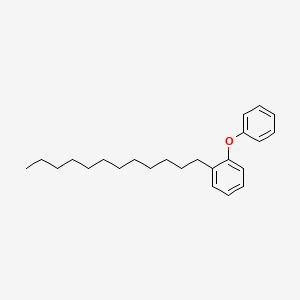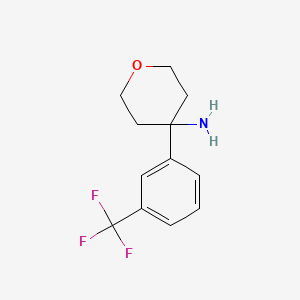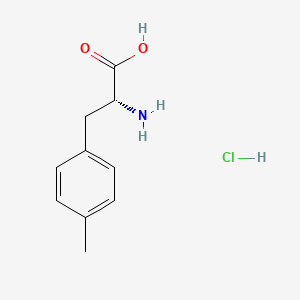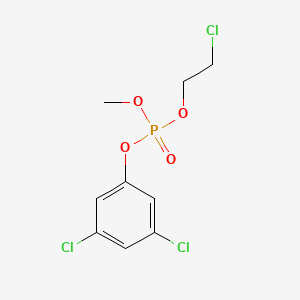
Dodecylphenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylphenoxybenzene is an organic compound with the molecular formula C24H34O. It is characterized by a dodecyl group (a twelve-carbon alkyl chain) attached to a phenoxybenzene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecylphenoxybenzene can be synthesized through several methods. One common approach involves the reaction of dodecyl bromide with phenol in the presence of a base, such as potassium carbonate, to form dodecylphenol. This intermediate is then reacted with bromobenzene under Friedel-Crafts alkylation conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation reactions. These reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Dodecylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Phenolic and quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
Dodecylphenoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: this compound is used in the production of detergents, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of dodecylphenoxybenzene involves its interaction with cellular membranes and proteins. The dodecyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and disrupt membrane integrity. This disruption can lead to increased permeability and potential antimicrobial effects. Additionally, the phenoxybenzene moiety can interact with specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Dodecylbenzenesulfonic Acid: A widely used surfactant with similar alkyl chain length but different functional groups.
Dodecylphenol: Shares the dodecyl group but lacks the phenoxybenzene structure.
Nonylphenol: Similar in structure but with a nine-carbon alkyl chain instead of twelve.
Uniqueness: Dodecylphenoxybenzene stands out due to its unique combination of a long alkyl chain and a phenoxybenzene structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable in various applications .
Propiedades
Número CAS |
25619-63-0 |
|---|---|
Fórmula molecular |
C24H34O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-dodecyl-2-phenoxybenzene |
InChI |
InChI=1S/C24H34O/c1-2-3-4-5-6-7-8-9-10-12-17-22-18-15-16-21-24(22)25-23-19-13-11-14-20-23/h11,13-16,18-21H,2-10,12,17H2,1H3 |
Clave InChI |
LGNQGTFARHLQFB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12274786.png)


![5-(benzenesulfonyl)-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12274801.png)
![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
![1-[[[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl]oxy]methyl]benzene-4-D](/img/structure/B12274829.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)
![4-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B12274840.png)

